Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate
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Overview
Description
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutylamino groups attached to a phenyl ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 4-(dibutylamino)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl {[4-(dimethylamino)phenyl]methylidene}propanedioate
- Dibutyl {[4-(methylamino)phenyl]methylidene}propanedioate
- Dibutyl {[4-(ethylamino)phenyl]methylidene}propanedioate
Uniqueness
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate stands out due to its specific dibutylamino substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds with different substituents.
Properties
CAS No. |
63524-69-6 |
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Molecular Formula |
C26H41NO4 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
dibutyl 2-[[4-(dibutylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C26H41NO4/c1-5-9-17-27(18-10-6-2)23-15-13-22(14-16-23)21-24(25(28)30-19-11-7-3)26(29)31-20-12-8-4/h13-16,21H,5-12,17-20H2,1-4H3 |
InChI Key |
MERJQKRPZFDBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C(C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
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